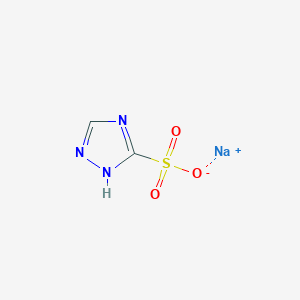

sodium 1H-1,2,4-triazole-3-sulfonate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H2N3NaO3S |

|---|---|

Molecular Weight |

171.11 g/mol |

IUPAC Name |

sodium;1H-1,2,4-triazole-5-sulfonate |

InChI |

InChI=1S/C2H3N3O3S.Na/c6-9(7,8)2-3-1-4-5-2;/h1H,(H,3,4,5)(H,6,7,8);/q;+1/p-1 |

InChI Key |

ULQKKLNLSNKQJK-UHFFFAOYSA-M |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 1h 1,2,4 Triazole 3 Sulfonate and Its Derivatives

Direct Synthesis Approaches to the Core 1H-1,2,4-Triazole-3-sulfonate Structure

The direct construction of the 1H-1,2,4-triazole-3-sulfonate core often involves the formation of the heterocyclic ring with the sulfonate group or a precursor already in place. A primary and effective method involves the oxidation of 1,2,4-triazoline-3-thiones. rsc.org This approach leverages the readily available thione starting material, which can be oxidized to generate the target sulfonic acid. The oxidation can be carried out using agents like chlorine or bromine, which typically form unstable intermediate sulfonyl halides. These intermediates are then readily converted into the corresponding sulfonic acids. rsc.org

Once the 1H-1,2,4-triazole-3-sulfonic acid is formed, conversion to its sodium salt is a straightforward acid-base reaction. A common laboratory and industrial method for preparing the sodium salt of 1,2,4-triazoles involves treating the triazole with sodium hydroxide (B78521) in an aqueous solution. google.com This process can lead to the formation of an analytically pure crystallohydrate of the sodium salt, which can be isolated by filtration and subsequently dehydrated by heating to yield the final anhydrous product. google.com

An alternative route to the parent 1,2,4-triazole (B32235) ring, which can then be sulfonated, starts from basic precursors. For example, 1,2,4-triazole can be synthesized from formic acid, ammonia, and hydrazine (B178648) hydrate. google.com The resulting triazole can then be treated with a sodium hydroxide solution to form the sodium salt of the parent ring, which would require subsequent sulfonation at the C3 position. google.com

Functionalization and Derivatization Strategies of the Triazole Ring

Functionalization of the pre-formed 1,2,4-triazole ring is a versatile strategy for creating a diverse library of derivatives. The triazole ring has multiple positions (N1, N2, N4, C3, and C5) that can be targeted for modification.

One common strategy involves N-alkylation or N-arylation. For instance, N-Mannich bases of 1,2,4-triazoles can be synthesized through a one-step reaction with an appropriate phenylpiperazine derivative and formaldehyde (B43269) in ethanol. mdpi.com Another key functionalization pathway is substitution at the carbon atoms of the ring. A widely used precursor for such modifications is 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The thiol group can be converted into thioether derivatives via a thioetherification reaction with suitable halides. nih.gov These sulfides can be further oxidized to the corresponding sulfones, demonstrating a pathway to introduce sulfonyl groups, which are structurally related to sulfonates. nih.gov

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot process that provides rapid access to diverse triazoles. researchgate.net This highlights the ability to introduce substituents at all three possible positions (C3, C5, and N1) during the ring formation itself.

Substituent Effects on Synthetic Pathways and Yield Optimization

The nature of substituents on the starting materials can significantly influence the course and efficiency of triazole synthesis. Both electronic and steric effects play crucial roles.

In some synthetic pathways, steric hindrance is a more dominant factor than electronic effects. For example, in a zinc(II)-catalyzed synthesis of 3-dialkylamino-1,2,4-triazoles from dialkylcyanamide and acyl hydrazides, the electronic properties of substituents on the acyl hydrazide did not affect the reaction rate or yield. However, increased steric hindrance from bulky groups reduced the reaction rate, though the final yield remained unaffected. isres.org Similarly, bulky substituents at the C3 and C5 positions of 1,2,4-triazol-3-thiones were found to lower the yields of enzymatic glycosylation, likely by hindering the enzyme's selective access to a specific nitrogen atom in the ring. nih.gov

Conversely, electronic effects can be paramount in other reaction types. During the [3+2] cycloaddition synthesis of 5-trifluoromethyl 1,2,4-triazoles, the electronic properties of substituents on the aryl moieties of the hydrazonyl chlorides had a notable impact on the reaction's efficiency. mdpi.com Computational studies using Density Functional Theory (DFT) have also been employed to analyze the reactivities and substituent effects. These studies show that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the HOMO-LUMO energy gap of reactants, which affects their reactivity and can be used to predict the outcome of synthetic transformations. acs.org

| Reaction Type | Substituent Effect | Impact on Reaction | Reference |

|---|---|---|---|

| Zn(II)-catalyzed coupling | Steric Hindrance | Reduced reaction rate, no change in yield | isres.org |

| Enzymatic Glycosylation | Steric Hindrance (Bulky groups at C3/C5) | Lowered yield due to reduced selectivity | nih.gov |

| [3+2] Cycloaddition | Electronic Properties | Significant effect on reaction efficiency | mdpi.com |

| Lewis Acid Catalyzed Synthesis | EDG vs. EWG | Alters HOMO-LUMO gap and molecular reactivity | acs.org |

Regioselective Synthesis of Substituted 1H-1,2,4-Triazole-3-sulfonates

Regioselectivity, the control over which isomer is formed in a reaction, is a critical aspect of synthesizing substituted triazoles. Different synthetic methods offer varying degrees of control over the placement of substituents on the triazole ring.

Metal catalysis is a powerful tool for directing regioselectivity. A notable example is the metal-catalyzed [3+2] cycloaddition of isocyanides with aryl diazonium salts. This reaction can be tuned to produce different isomers: the use of a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. rsc.orgresearchgate.net This catalyst-dependent control provides a modular and efficient route to specific triazole scaffolds.

The choice of reactants and reaction conditions can also dictate the final substitution pattern. A copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts has been developed for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org Furthermore, a general method for synthesizing 5-trifluoromethyl 1,2,4-triazoles via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) demonstrates high regioselectivity for the placement of the trifluoromethyl group at the C5 position. mdpi.com

Green Chemistry Principles in Sodium 1H-1,2,4-Triazole-3-sulfonate Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govnih.gov These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

One green strategy involves the use of eco-friendly catalysts and solvents. For example, a highly efficient synthesis of 5-aryl-1,2,4-triazolidine-3-thiones has been developed using a recyclable lanthanum trifluoroacetate (B77799) catalyst supported on silica (B1680970) [La(OCOCF₃)₃·nH₂O@SiO₂] in water, a universal green solvent. acs.org This method features mild reaction conditions (room temperature) and easy recovery and reuse of the catalyst. acs.org

The use of alternative energy sources is another cornerstone of green synthesis. Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. researchgate.netresearchgate.net These nonconventional energy sources promote more efficient energy transfer, aligning with the green chemistry goal of energy efficiency. researchgate.net Furthermore, catalyst-free approaches represent a significant advance in sustainability by avoiding potentially toxic and expensive metal catalysts. rsc.org

Electrochemical Synthesis Pathways for Triazole Sulfonates

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods by using electricity to drive reactions. This approach can often be conducted under mild conditions and can eliminate the need for chemical oxidants or reductants, thus reducing waste. isres.orgnih.gov

Various electrochemical methods have been developed for the synthesis of 1,2,4-triazole derivatives. One such method is an electro-oxidative cyclization where hydrazones react with benzylamines or benzamides to form the triazole ring. nih.gov This strategy is attractive for its use of inexpensive stainless steel as an anode and its potential for scaling up. nih.gov Another facile electrochemical approach allows for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, alcohols, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) at room temperature. This method avoids the use of solid oxidants and transition-metal catalysts. isres.org

Electrosynthesis has also been applied to create fused heterocyclic systems. An electrolytic intramolecular dehydrogenative C–N cross-coupling reaction has been developed for the efficient synthesis of valuable 1,2,4-triazolo[4,3-a]pyridines and related compounds under mild, reagent-free conditions. rsc.org

Multicomponent Reactions for 1,2,4-Triazole Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that contains portions of all the starting materials. researchgate.net MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. rsc.org

Several MCRs have been designed for the construction of the 1,2,4-triazole scaffold. A metal-free, base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones provides a one-pot route to complex 1,2,4-triazole-based hybrids under mild conditions. rsc.org Another powerful MCR involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which offers a highly regioselective and rapid pathway to 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net

| Reaction Name/Type | Components | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| Base-Promoted Hybrid Synthesis | 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | 1,2,4-Triazole-based hybrids | Metal-free, one-pot, mild conditions | rsc.org |

| Regioselective Trisubstitution | Carboxylic Acids, Primary Amidines, Monosubstituted Hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | Highly regioselective, rapid, one-pot | researchgate.net |

| Copper-Catalyzed Synthesis | Various (e.g., amidines, trialkylamines) | 1,3-Disubstituted 1,2,4-triazoles | Adaptable, uses O₂ as oxidant | isres.org |

| Pyrazolyl-Triazole Synthesis | Polyfunctionalized triazoles, DMF-DMA, Acetophenone, etc. | Pyrazolyl- nih.govrsc.orgrsc.orgtriazole derivatives | High-yielding, one-pot | researchgate.net |

Elucidation of Molecular and Supramolecular Structures in Sodium 1h 1,2,4 Triazole 3 Sulfonate Systems

Spectroscopic Analysis for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the parent compound, 1H-1,2,4-triazole sodium salt, the two equivalent protons on the triazole ring produce a characteristic singlet in the ¹H NMR spectrum google.com. Similarly, the two carbon atoms also show a single signal in the ¹³C NMR spectrum google.com.

In the case of sodium 1H-1,2,4-triazole-3-sulfonate, the substitution of a sulfonate group at the C3 position breaks this symmetry. This results in distinct signals for the remaining proton and the two carbon atoms of the triazole ring.

¹H NMR: The spectrum is expected to show a single singlet for the proton at the C5 position. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent sulfonate group. In related 3-amino-1,2,4-triazole Schiff bases, the C5-H proton signal is observed, its position dependent on the molecular environment nih.gov.

¹³C NMR: The spectrum should display two distinct signals for the C3 and C5 carbons of the triazole ring. The C3 carbon, being directly attached to the sulfonate group, would experience a significant downfield shift compared to the C5 carbon. In derivatives of 1,2,4-triazole (B32235), the carbon signals are sensitive to the nature of the substituents on the ring nih.govscielo.org.za.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Varies | Singlet | Corresponds to the single proton on the triazole ring (C5-H). |

| ¹³C | Varies | Singlet | Corresponds to the carbon atom at the 5-position (C5). |

| ¹³C | Varies | Singlet | Corresponds to the carbon atom at the 3-position (C3), shifted due to the sulfonate group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes. isres.orgasianpubs.orgresearchgate.net

For this compound, the spectra would be characterized by vibrations originating from the triazole ring and the sulfonate group.

Triazole Ring Vibrations: The 1,2,4-triazole ring exhibits characteristic stretching and bending vibrations. C=N stretching bands are typically observed in the region of 1650 cm⁻¹ mdpi.com.

Sulfonate Group Vibrations: The sulfonate group (SO₃⁻) has strong, characteristic absorption bands. The S=O stretching vibration is a prominent feature, typically appearing around 1200 cm⁻¹ mdpi.com.

N-H Vibrations: The N-H stretching vibration of the triazole ring is also an important diagnostic peak asianpubs.org.

The combined FT-IR and Raman spectra offer complementary information, allowing for a thorough identification of the compound's functional groups. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Triazole Ring | C=N Stretch | ~1650 | mdpi.com |

| Sulfonate Group | S=O Stretch | ~1200 | mdpi.com |

| Triazole Ring | N-H Stretch | Varies | asianpubs.org |

| Triazole Ring | Ring Bending/Stretching | Multiple bands | isres.orgresearchgate.net |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for accurately determining the elemental composition and molecular weight of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HR-MS can confirm the molecular formula of this compound.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure. For related 1,2,4-triazole derivatives, fragmentation often involves the cleavage of the bond between the sulfur atom and the triazole ring or the loss of the substituent group. Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the triazole ring and the sulfonate group. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within a material. For this compound, XPS analysis would confirm the presence of sodium (Na), carbon (C), nitrogen (N), oxygen (O), and sulfur (S).

High-resolution scans of the individual element regions can provide detailed information about their chemical environments. researchgate.netosti.gov

N 1s Spectrum: The N 1s spectrum can be deconvoluted to distinguish between the different nitrogen atoms within the 1,2,4-triazole ring, as their electronic environments are not identical. researchgate.net

S 2p Spectrum: The binding energy of the S 2p peak is characteristic of the +6 oxidation state of sulfur in the sulfonate group.

Na 1s, C 1s, O 1s Spectra: These spectra would further confirm the presence of the sodium counter-ion, the carbon backbone of the triazole ring, and the oxygen atoms of the sulfonate group, respectively. researchgate.net

Table 3: Expected XPS Binding Energies for Constituent Elements

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| N | 1s | ~399-402 | Distinguishes between different N atoms in the triazole ring. researchgate.net |

| S | 2p | ~168-170 | Confirms the +6 oxidation state of sulfur in the sulfonate group. |

| C | 1s | ~284-288 | Identifies carbon in the heterocyclic ring. |

| O | 1s | ~531-533 | Corresponds to oxygen in the sulfonate group. |

| Na | 1s | ~1071-1072 | Confirms the presence of the sodium counter-ion. |

**3.2. Single Crystal X-ray Diffraction Studies

While spectroscopic methods confirm molecular identity, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Crystal System and Space Group Determination

The determination of the crystal system and space group is the first step in a single-crystal X-ray diffraction study. This analysis describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.

While the specific crystal structure for this compound is not available in the provided search results, analysis of related 1,2,4-triazole derivatives provides insight into common packing motifs. Many substituted 1,2,4-triazole compounds crystallize in either the monoclinic or triclinic crystal systems. mdpi.com

Monoclinic System: Derivatives such as 1H-1,2,4-triazole-3,5-diamine monohydrate and 1,2,4-triazolium perchlorate have been found to crystallize in the monoclinic system, with common space groups being P2₁/c or P2₁/m. nih.govresearchgate.netresearchgate.net

Triclinic System: Other complex 1,2,4-triazole derivatives have been reported to crystallize in the triclinic system with a P-1 space group. mdpi.com

The actual crystal system and space group for this compound would depend on factors such as molecular shape, the presence of solvent molecules, and the nature of the extensive hydrogen bonding and ionic interactions involving the sulfonate group and the sodium cation.

Table 4: Crystallographic Data for Related 1,2,4-Triazole Compounds

| Compound | Crystal System | Space Group | Reference |

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | nih.govresearchgate.net |

| 1,2,4-Triazolium perchlorate | Monoclinic | P2₁/m | researchgate.net |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of salts containing the 1H-1,2,4-triazole-3-sulfonate anion is dictated by a complex interplay of intermolecular forces. The primary interactions governing the crystal packing are ion-ion interactions, hydrogen bonds, and to a lesser extent, van der Waals forces. The sodium cations and the negatively charged sulfonate groups form the principal ionic backbone of the structure.

Hydrogen bonding plays a crucial role in the organization of the crystal lattice. The 1H-1,2,4-triazole ring provides multiple sites for hydrogen bonding, with the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors and the N-H group serving as a hydrogen bond donor. The oxygen atoms of the sulfonate group are also potent hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of extensive and often complex hydrogen bonding networks.

In related structures of metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives, such as trinuclear transition metal complexes with 4-(1,2,4-triazol-4-yl)ethanedisulfonate, the triazole ring and sulfonate groups are actively involved in building the supramolecular framework. mdpi.com The N1 and N2 atoms of the 1,2,4-triazole ring can act as bridges between metal centers, demonstrating their ability to participate in strong coordinate bonds, which are a form of Lewis acid-base interaction. mdpi.com While in this compound the interaction with sodium is primarily ionic, the nitrogen atoms are still key sites for intermolecular contacts.

The following table summarizes the potential hydrogen bond donors and acceptors in the this compound system.

| Donor/Acceptor | Group | Role |

| Donor | N-H (Triazole) | Primary |

| Acceptor | N (Triazole) | Primary |

| Acceptor | O (Sulfonate) | Primary |

| Donor/Acceptor | O-H (Water, if present) | Secondary |

Packing Diagrams and Supramolecular Assembly

The crystal packing in salts of 1H-1,2,4-triazole-3-sulfonate is expected to be a highly organized, three-dimensional structure. The supramolecular assembly is driven by the energetic favorability of maximizing the ionic interactions and hydrogen bonds. The arrangement of the ions in the solid state will aim to position the sodium cations in close proximity to the sulfonate groups to optimize electrostatic attraction.

In the crystal structures of trinuclear metal complexes with bridging 4-(1,2,4-triazol-4-yl)ethanedisulfonate, the metal ions are linked by triple N1-N2-triazole bridges, forming a linear array. mdpi.com This demonstrates the capacity of the triazole moiety to facilitate the formation of well-defined, extended structures. In the case of this compound, while such bridging to a single metal ion is not expected, the fundamental principle of the triazole ring acting as a connecting unit in the supramolecular assembly remains relevant. The interplay between the ionic interactions mediated by the sodium ions and the hydrogen bonding involving the triazole and sulfonate groups will likely result in a layered or channeled structure.

Conformational Analysis and Tautomerism of 1H-1,2,4-Triazole-3-sulfonate

The 1H-1,2,4-triazole-3-sulfonate anion has limited conformational flexibility due to the rigidity of the aromatic triazole ring. The primary conformational freedom would be the rotation around the C3-S bond connecting the triazole ring to the sulfonate group. However, steric hindrance between the sulfonate oxygen atoms and the adjacent nitrogen atom of the triazole ring would likely restrict this rotation to a preferred conformation where steric clashes are minimized. The planarity of the 1,2,4-triazole ring is a key structural feature. wikipedia.org

A more significant structural aspect for the 1H-1,2,4-triazole-3-sulfonate anion is the potential for prototropic tautomerism. The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. For a 3-substituted 1H-1,2,4-triazole, the following tautomeric equilibria can be considered:

1H-tautomer: The proton is on the N1 nitrogen atom.

2H-tautomer: The proton is on the N2 nitrogen atom.

4H-tautomer: The proton is on the N4 nitrogen atom.

The relative stability of these tautomers is influenced by the electronic nature of the substituent at the C3 position. The sulfonate group (-SO₃⁻) is a strongly electron-withdrawing group. This will affect the electron density distribution in the triazole ring and consequently the basicity of the nitrogen atoms. Theoretical studies on substituted 1,2,4-triazoles have shown that the tautomeric equilibrium is sensitive to the electronic properties of the substituents. researchgate.net

In the solid state, the crystal packing forces and, in particular, the hydrogen bonding network, will play a decisive role in stabilizing one tautomer over the others. The specific tautomeric form present in the crystal of this compound would be the one that allows for the most stable arrangement of intermolecular interactions. In solution, a dynamic equilibrium between the different tautomers might exist, with the position of the equilibrium depending on the solvent polarity and pH.

The following table outlines the possible tautomers for the 1H-1,2,4-triazole-3-sulfonate anion.

| Tautomer | Position of Proton |

| 1H-1,2,4-triazole-3-sulfonate | N1 |

| 2H-1,2,4-triazole-3-sulfonate | N2 |

| 4H-1,2,4-triazole-3-sulfonate | N4 |

Mechanistic Investigations of Chemical Transformations Involving Sodium 1h 1,2,4 Triazole 3 Sulfonate

Reaction Pathways and Transition State Analysis in 1,2,4-Triazole (B32235) Formation

The formation of the 1,2,4-triazole ring can be achieved through various synthetic routes, with cycloaddition reactions being a prominent method. frontiersin.orgnih.gov Specifically, the [3+2] cycloaddition of nitrile imines with nitriles offers a direct pathway to the 1,2,4-triazole core. One plausible mechanism for the formation of a 5-substituted 1,2,4-triazole involves the in situ generation of a nitrile imine from a hydrazonyl chloride in the presence of a base. This nitrile imine then undergoes a regioselective [3+2] cycloaddition with a nitrile to yield the desired 1,2,4-triazole. mdpi.com

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of such reaction mechanisms. For instance, in the photochemical synthesis of 1,2,4-triazoles, DFT calculations have shown that the final [3+2] cycloaddition of an azomethine ylide with a nitrile is a crucial step in the formation of the triazole ring. frontiersin.org

Role of Catalysis in Triazole-Sulfonate Reactions

Catalysis plays a pivotal role in the synthesis and functionalization of 1,2,4-triazole derivatives, often influencing reaction rates, yields, and regioselectivity. Copper catalysts, in particular, have been extensively studied in the context of triazole synthesis. For instance, Cu(II) can catalyze the oxidative heterocyclization of arylidenearylthiosemicarbazides to form 4,5-disubstituted 1,2,4-triazole-3-thiones. nih.gov Prolonged reaction times with a thiophilic copper catalyst can lead to desulfurization, yielding the corresponding 1,2,4-triazoles. nih.gov This highlights the dual role of copper in both the formation of the triazole-thione precursor and its subsequent transformation.

In the context of forming sulfonic acids from thiols or disulfides, catalysis is also crucial. For example, the oxidation of thiols to sulfonic acids can be catalyzed by a halogen or a hydrogen halide in the presence of a sulfoxide (B87167) like dimethyl sulfoxide (DMSO). google.com This suggests that the oxidation of 1,2,4-triazoline-3-thione to 1,2,4-triazole-3-sulfonic acid could potentially be accelerated by similar catalytic systems.

Furthermore, ionic liquids can also act as catalysts in the synthesis of 1,2,4-triazolidine-3-thione (B12288263) derivatives, demonstrating the broad range of catalytic systems applicable to these heterocycles. nih.gov The triazole anion itself has been identified as an effective acyl transfer catalyst, showcasing the inherent catalytic nature of the triazole moiety. nih.gov

Electrocatalytic Mechanisms and Redox Chemistry of Triazole Systems

The electrochemical properties of triazole derivatives are of significant interest for their potential applications in sensors and electrocatalysis. The redox behavior of triazole-linked phenyl derivatives has been studied using voltammetric techniques, revealing complex, pH-dependent irreversible oxidation processes. nih.gov These studies indicate that the triazole moiety and its substituents influence the electron transfer processes.

The electrosynthesis of triazole-containing polymer films has been demonstrated, for instance, with 3-amino-1,2,4-triazole-5-thiol (ATT). mdpi.com Cyclic voltammetry studies show an anodic oxidation peak for ATT, indicating the formation of unstable free radicals that subsequently polymerize on the electrode surface. mdpi.com The effect of scan rate on the peak current suggests that the oxidation is an irreversible and diffusion-controlled process. mdpi.com Theoretical calculations on the oxidized form of ATT indicate a significant reduction in the HOMO-LUMO energy gap, suggesting that the resulting polymer is a semiconducting material. mdpi.com

While specific studies on the electrocatalytic mechanisms of sodium 1H-1,2,4-triazole-3-sulfonate are limited, the redox chemistry of related triazole-thiol and triazole-thione precursors provides valuable insights. The protonation of 1,2,4-triazoline-3-thiones has been investigated in sulfuric acid solutions, with evidence suggesting that protonation occurs at the sulfur atom. researchgate.net The redox properties of triazolo-triazole derivatives are also influenced by pH and substituents, with monoprotonated species undergoing irreversible reduction. polito.it

Solvent Effects on Reaction Kinetics and Selectivity

The following table summarizes the effect of different solvents on the reaction time for a particular organic synthesis, illustrating the importance of solvent selection.

| Solvent | Reaction Time (hours) |

| Dichloromethane | 12 |

| Toluene | 8 |

| Acetonitrile | 6 |

| N,N-Dimethylformamide | 4 |

| Dimethyl sulfoxide | 2 |

This table is a representative example of how solvent polarity can influence reaction times and is not specific to the synthesis of this compound.

Oxidative Coupling and Cycloaddition Mechanisms

The formation of the 1,2,4-triazole ring and its subsequent functionalization often involve oxidative coupling and cycloaddition reactions. As previously mentioned, a key route to 1,2,4-triazole-3-sulfonic acids is the oxidation of 1,2,4-triazoline-3-thiones. rsc.org This process involves the oxidative cleavage of the carbon-sulfur bond. rsc.org The oxidation can be achieved using oxidizing agents like chlorine or bromine, which initially form unstable sulfonyl halides that can be converted to sulfonic acids. rsc.org However, under certain conditions, especially with bromine, oxidative cleavage of the C-S bond can lead to 3-unsubstituted or 3-halogenotriazoles. rsc.org

The mechanism of oxidative heterocyclization of arylidenearylthiosemicarbazides to form 1,2,4-triazole-3-thiones demonstrates a preference for C-N bond formation over C-S bond formation. nih.gov This selectivity can be influenced by steric factors in the substrates. nih.gov

Cycloaddition reactions are fundamental to the synthesis of the 1,2,4-triazole ring itself. frontiersin.orgnih.gov The [3+2] cycloaddition is a powerful tool for constructing this five-membered heterocyclic system. mdpi.com The table below provides examples of different cycloaddition approaches for the synthesis of 1,2,4-triazoles.

| Reactants | Catalyst/Conditions | Product |

| Nitrile Imine + Nitrile | Base | 1,2,4-Triazole |

| Azide + Alkyne | Heat/Catalyst | 1,2,3-Triazole (for comparison) |

| Azinium-N-imine + Nitrile | Copper Catalyst | 1,2,4-Triazolo derivative |

This table illustrates various cycloaddition strategies for forming triazole rings.

Coordination Chemistry of Sodium 1h 1,2,4 Triazole 3 Sulfonate As a Ligand

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Triazole Sulfonate Ligands

The design and synthesis of Metal-Organic Frameworks (MOFs) utilizing 1,2,4-triazole-based ligands have become a significant area of research. These ligands are adept at forming stable, multidimensional coordination structures. The incorporation of a sulfonate group, as seen in 1H-1,2,4-triazole-3-sulfonate, introduces several advantageous properties. The anionic and polar nature of the sulfonate group can enhance the solubility and stability of the resulting coordination complexes in polar solvents, which is beneficial for their processing and potential applications in hybrid materials.

The synthesis of MOFs with triazole sulfonate ligands often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed container. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the resulting crystal structure and dimensionality of the framework. For instance, the use of post-synthetic ligand exchange (PSE) has also been demonstrated as a powerful technique to introduce functionalized triazole ligands into pre-existing MOF structures, offering a pathway to tailor the properties of the material. The nitrogen-rich nature of the triazole ring, combined with the potential for the sulfonate group to interact with metal centers, provides a rich playground for creating MOFs with diverse topologies and functionalities.

Formation of Discrete Polynuclear Metal Complexes

Beyond extended frameworks, 1H-1,2,4-triazole-3-sulfonate and its derivatives are excellent ligands for the formation of discrete polynuclear metal complexes. These complexes consist of a finite number of metal ions bridged by the triazole ligands. A common structural motif observed is the linear trinuclear complex, where three metal ions are linked by two sets of triple N1,N2-triazole bridges.

In such trinuclear arrangements, the central metal ion is typically coordinated to six nitrogen atoms from the bridging triazole ligands, resulting in an octahedral geometry. The terminal metal ions, on the other hand, often complete their coordination sphere with other ligands, such as water molecules. The formation of these polynuclear complexes is a testament to the strong bridging capability of the 1,2,4-triazole (B32235) core. The resulting structures can exhibit interesting magnetic properties due to the superexchange interactions between the metal centers mediated by the short and conjugated N1-N2 bridges of the triazole ring.

Triazole-Sulfonate Bridging Ligands and Diverse Coordination Modes (N1-N2 Bridging)

The 1,2,4-triazole ring is a versatile coordinating agent due to the presence of three nitrogen atoms, allowing for various coordination modes. The most prevalent and well-studied bridging mode for 1,2,4-triazole and its derivatives is the N1-N2 bridge. This mode is particularly effective in bringing metal centers into close proximity, facilitating magnetic interactions. The substitution pattern on the triazole ring can influence the preferred coordination mode. For instance, functionalization at the 4-position of the triazole ring generally does not sterically hinder the N1-N2 bridging.

In the case of 1H-1,2,4-triazole-3-sulfonate, the coordination is expected to primarily occur through the nitrogen atoms of the triazole ring. However, the sulfonate group can also participate in coordination, acting as a secondary binding site. This can lead to more complex and diverse coordination networks. For example, in some cadmium(II) coordination networks with sulfonate-functionalized 1,2,4-triazole ligands, the triazole bridges metal ions in a bis-bidentate fashion, utilizing the N1 and N2 atoms from the triazole ring and two oxygen atoms from the sulfonate group. This demonstrates the dual role of the triazole-sulfonate ligand in dictating the final architecture of the coordination compound.

Influence of Sulfonate Group and Substituents on Coordination Behavior and Complex Stability

The presence of the sulfonate group and other substituents on the 1,2,4-triazole ring has a profound impact on the coordination behavior and stability of the resulting metal complexes. The sulfonate group, being a polar and anionic moiety, can significantly increase the water solubility of both the ligand and its metal complexes. This is a crucial aspect for certain applications and for the synthesis of coordination polymers in aqueous media.

Supramolecular Interactions and Self-Assembly Processes in Coordination Networks

Supramolecular interactions, such as hydrogen bonding and π-π stacking, play a critical role in the self-assembly of coordination networks based on triazole-sulfonate ligands. These non-covalent interactions direct the arrangement of the individual coordination units into higher-dimensional structures. The sulfonate group is a potent hydrogen bond acceptor, readily forming interactions with hydrogen bond donors like coordinated water molecules or amine groups present on other ligands.

These hydrogen bonds can link adjacent coordination chains or layers, leading to the formation of robust 3D supramolecular architectures. The aromatic triazole rings can also engage in π-π stacking interactions, further stabilizing the crystal structure. The deliberate use of these supramolecular interactions is a key strategy in crystal engineering, allowing for the rational design of coordination networks with desired topologies and properties. The self-assembly process is a complex interplay of coordination bonds and weaker supramolecular forces, where the triazole-sulfonate ligand acts as a multifunctional tecton, guiding the formation of intricate and functional materials.

Future Directions and Emerging Research Avenues for Sodium 1h 1,2,4 Triazole 3 Sulfonate

Development of Novel and Sustainable Synthetic Routes

The future of sodium 1H-1,2,4-triazole-3-sulfonate synthesis lies in the adoption of green and sustainable chemistry principles. Current research is pivoting away from traditional methods that often rely on harsh conditions and hazardous solvents, towards more environmentally benign and efficient processes. Key areas of exploration include the use of water as a solvent, the development of one-pot syntheses, and the application of innovative technologies like flow chemistry and mechanochemistry.

Continuous flow chemistry offers a promising platform for the sustainable production of triazole derivatives. researchgate.netmt.comgoogle.com This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. By minimizing reaction volumes and enabling efficient heat and mass transfer, flow reactors can significantly reduce energy consumption and waste generation.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free alternative for the synthesis of triazoles. nih.govamericanpharmaceuticalreview.comnih.govaiche.org This solid-state approach can lead to the formation of novel products and polymorphs that are inaccessible through traditional solution-phase chemistry. The use of nanocatalysts in these sustainable synthetic routes is also being actively investigated to enhance reaction rates and selectivity.

Table 1: Comparison of Sustainable Synthetic Methods for Triazole Derivatives

| Method | Key Advantages | Potential for this compound |

|---|---|---|

| Aqueous Synthesis | Environmentally benign, simplified workup | High, especially for a water-soluble sodium salt |

| One-Pot Synthesis | Reduced waste, time, and resource efficient | High, potential for streamlined production |

| Flow Chemistry | Enhanced safety, scalability, and process control | Very high, suitable for industrial-scale manufacturing |

| Mechanochemistry | Solvent-free, potential for novel polymorphs | Moderate to high, depending on precursor properties |

| Nanocatalysis | High efficiency, selectivity, and recyclability | High, can be integrated with other sustainable methods |

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. The adoption of Process Analytical Technology (PAT) is set to revolutionize this field by enabling real-time, in-situ monitoring of critical process parameters. youtube.comamericanpharmaceuticalreview.comaiche.org

Advanced spectroscopic techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy are powerful tools for real-time reaction monitoring. These non-invasive methods can provide detailed information about the chemical composition and molecular structure of the reaction mixture as it evolves, allowing for the identification of intermediates and the determination of reaction endpoints. nih.gov For instance, operando FT-IR spectroscopy can be used to study the evolution of surface species on a catalyst during the synthesis of heterocyclic compounds. nih.gov

Low-field Nuclear Magnetic Resonance (NMR) spectroscopy is another emerging technique for real-time monitoring of chemical reactions in continuous flow processes. analytik.news Its compact size and robustness make it suitable for integration into industrial manufacturing environments.

Beyond spectroscopy, advanced imaging techniques can provide valuable insights into the crystallization process of this compound. Real-time imaging can be used to monitor crystal growth, size distribution, and morphology, which are critical quality attributes for the final product.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Material Design

Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and design of new materials based on the this compound scaffold. By analyzing vast datasets of chemical structures and their properties, ML models can predict the performance of novel compounds and guide the synthesis of materials with desired functionalities.

One of the key applications of ML in this area is the development of quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of triazole derivatives with their biological activities or material properties, enabling the in-silico screening of large virtual libraries of compounds.

ML algorithms can also be used to predict the crystal structure and properties of organic salts, which is highly relevant for understanding the solid-state behavior of this compound. This can aid in the design of materials with specific packing arrangements and intermolecular interactions, leading to enhanced performance.

Furthermore, AI can be integrated into the entire material design lifecycle, from the initial hypothesis generation to the optimization of synthetic routes and the prediction of final material performance. This data-driven approach has the potential to significantly reduce the time and cost associated with the development of new functional materials.

Design of Next-Generation Functional Materials with Tunable Properties

The unique molecular structure of this compound, featuring a heterocyclic ring and a sulfonate group, makes it an excellent building block for the design of next-generation functional materials with tunable properties. The ability to modify the triazole ring and the sulfonate group allows for the fine-tuning of electronic, optical, and chemical properties.

One promising area of research is the development of novel proton-conducting membranes for fuel cells. By incorporating the triazole sulfonate moiety into polymer backbones, it is possible to create materials with high proton conductivity and excellent thermal and chemical stability. The properties of these membranes can be tuned by varying the degree of sulfonation and the nature of the polymer matrix.

The triazole scaffold is also a key component in the design of novel anticancer agents. By functionalizing the triazole ring with different substituents, researchers can develop compounds with enhanced efficacy and selectivity. Molecular docking studies can be used to guide the design of these molecules to ensure optimal binding to their biological targets.

Furthermore, the coordination chemistry of triazole sulfonates is being explored for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The properties of these materials can be tuned by selecting different metal ions and by modifying the triazole sulfonate ligand.

Investigation of Surface and Interface Phenomena involving Triazole Sulfonates

The surface and interfacial properties of materials containing this compound are critical to their performance in a wide range of applications, from coatings and adhesives to sensors and electronic devices. Future research will focus on gaining a fundamental understanding of the interactions between triazole sulfonate moieties and various surfaces and interfaces.

The surface activity of long-chain alkyl derivatives of 1,2,4-triazole (B32235) sulfonates has been demonstrated, suggesting their potential use as surfactants and emulsifiers. The interplay between the hydrophilic sulfonate group and the hydrophobic alkyl chain governs their behavior at interfaces.

In the context of polymer science, the interactions between polymers and triazole sulfonate surfactants are of significant interest. These interactions can lead to the formation of complex structures in solution and at interfaces, which can be harnessed for applications in drug delivery, personal care products, and enhanced oil recovery.

Advanced surface-sensitive techniques, such as sum-frequency generation (SFG) spectroscopy and atomic force microscopy (AFM), will be instrumental in probing the molecular-level details of these surface and interface phenomena. This will provide valuable insights into the orientation, conformation, and aggregation of triazole sulfonate molecules at interfaces, paving the way for the rational design of materials with tailored surface properties.

Q & A

Q. Tables for Comparative Analysis

| Synthetic Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Sulfonation | H₂SO₄, 80°C, 6 h | 78 | 92 | |

| Click Chemistry Functionalization | CuSO₄/NaAsc, 50°C, 12 h | 85 | 95 |

| Analytical Technique | Key Parameter | Sensitivity | Applicability |

|---|---|---|---|

| HPLC-UV | Retention time: 4.2 min | 0.1 µg/mL | Bulk purity |

| ESI-MS | [M–Na]⁻ at m/z 156.98 | 0.01 µg/mL | Structural confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.